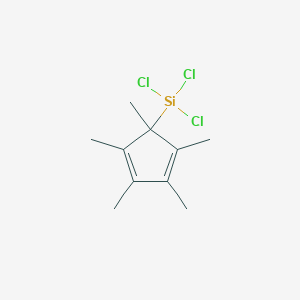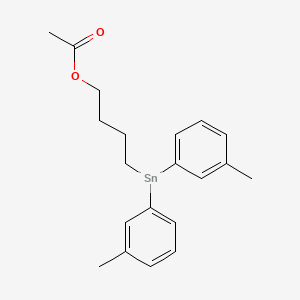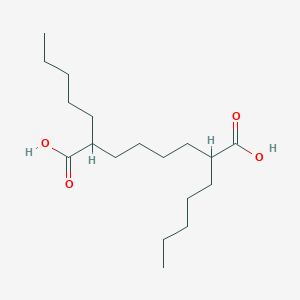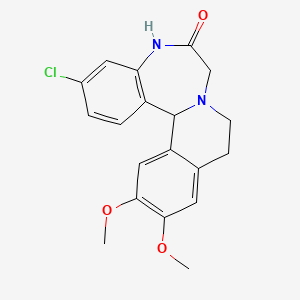
Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three chlorine atoms and a 1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of trichlorosilane with 1,2,3,4,5-pentamethyl-2,4-cyclopentadienyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of trichlorosilane. The reaction is usually conducted at low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques, such as distillation and recrystallization, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed to reduce the compound.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with different substituents on the silicon atom.
Oxidation Reactions: The major products include silanols and siloxanes.
Reduction Reactions: The major products are silanes with varying degrees of substitution.
Wissenschaftliche Forschungsanwendungen
Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the modification of biomolecules and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of novel therapeutic agents.
Industry: It is used in the production of advanced materials, such as silicones and polymers, and in the development of coatings and adhesives.
Wirkmechanismus
The mechanism of action of Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- involves the interaction of the silicon atom with various molecular targets. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles. The presence of the 1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl group enhances the stability and reactivity of the compound, allowing it to engage in a variety of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- can be compared with other similar compounds, such as:
Trimethyl(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)silane: This compound has three methyl groups instead of three chlorine atoms, which affects its reactivity and applications.
Trichlorosilane: Lacks the cyclopentadienyl group, making it less stable and less versatile in chemical reactions.
Pentamethylcyclopentadienyliridium (III) chloride, dimer: Contains a similar cyclopentadienyl group but is coordinated to iridium instead of silicon, leading to different chemical properties and applications.
The uniqueness of Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- lies in its combination of a highly substituted cyclopentadienyl group with a reactive silicon center, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
84510-32-7 |
|---|---|
Molekularformel |
C10H15Cl3Si |
Molekulargewicht |
269.7 g/mol |
IUPAC-Name |
trichloro-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C10H15Cl3Si/c1-6-7(2)9(4)10(5,8(6)3)14(11,12)13/h1-5H3 |
InChI-Schlüssel |
MYFUDIACVPBJLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C1C)C)(C)[Si](Cl)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)



![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)
![9,10-Bis[(4-chlorophenyl)ethynyl]anthracene](/img/structure/B14428235.png)
![4-[(Octyloxy)methylidene]cyclohex-1-ene](/img/structure/B14428239.png)
![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)
![2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14428261.png)
![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)


![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)

